2-Methylpiperidin-3-one
Overview
Description
2-Methylpiperidin-3-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a ketone functional group at the third position. This compound is a derivative of piperidine and is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-3-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reduction of 2-methyl-3-piperidone oxime using hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield 2-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted piperidones.
Scientific Research Applications
2-Methylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and inflammatory diseases.
Industry: The compound is utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Piperidin-2-one: A closely related compound with similar chemical properties but lacks the methyl group at the second position.
3-Methylpiperidin-2-one: Another derivative with the methyl group at the third position, differing in its reactivity and applications.
Uniqueness: 2-Methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Biological Activity
2-Methylpiperidin-3-one is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. It can act as either an inhibitor or activator , depending on the specific substitutions on the piperidine ring. The compound has been shown to modulate several biochemical pathways, which can lead to therapeutic effects in various conditions.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, a study demonstrated that compounds derived from this piperidine structure could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. Specifically, one derivative showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. In vitro assays have indicated that certain derivatives possess significant free radical scavenging abilities. For example, compounds containing halogen substitutions have shown enhanced antioxidant properties, with inhibition rates ranging from 20% to 100% against inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µM .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have found that certain derivatives exhibit potent antibacterial and antifungal activities. For instance, piperidine-based compounds have demonstrated effectiveness against oral plaque-forming microorganisms, suggesting potential applications in dental health.
Case Studies
- Alzheimer's Disease Model : In an experimental model using scopolamine to induce Aβ aggregation, treatment with derivatives of this compound resulted in reduced levels of Aβ in brain tissues compared to untreated controls. The findings support its potential use as a therapeutic agent for cognitive decline associated with AD .
- Inflammation Models : In vivo studies utilizing carrageenan-induced paw edema in rats showed that piperidine derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like dexamethasone. This suggests that these compounds could be developed into new anti-inflammatory agents .
Research Findings Summary Table
Properties
IUPAC Name |
2-methylpiperidin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVBVXWOLWYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719762 | |
Record name | 2-Methylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-65-4 | |
Record name | 2-Methylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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